molecular formula C16H30O2 B3333676 (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid CAS No. 1255644-44-0

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid

Cat. No.: B3333676
CAS No.: 1255644-44-0
M. Wt: 259.37 g/mol
InChI Key: SECPZKHBENQXJG-JUEUFVFDSA-N
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Description

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid, also known as (E)-9-Hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond at the 9th carbon position in the trans configuration. This compound is a stable isotope-labeled version of hexadecenoic acid, where five carbon atoms are replaced with carbon-13 isotopes. It is commonly used in scientific research for tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid typically involves the following steps:

    Isotope Labeling: The starting material, hexadecenoic acid, is subjected to isotope labeling to incorporate carbon-13 atoms at specific positions.

    Hydrogenation: The labeled compound undergoes partial hydrogenation to introduce the double bond at the 9th carbon position.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and cost-effectiveness, often utilizing advanced techniques like molecular distillation and solvent crystallization to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fatty acids.

    Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents like thionyl chloride (SOCl2) and alcohols are used for esterification reactions.

Major Products

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Metabolic Studies: Used as a tracer to study fatty acid metabolism and lipid biosynthesis pathways.

    Biological Research: Investigates the role of fatty acids in cellular processes and signaling pathways.

    Medical Research: Explores the effects of fatty acids on health, including their role in inflammation, cardiovascular diseases, and metabolic disorders.

    Industrial Applications: Utilized in the development of nutritional supplements and cosmetic products.

Mechanism of Action

The mechanism of action of (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid involves its incorporation into cellular membranes and metabolic pathways. It interacts with enzymes involved in fatty acid metabolism, influencing processes such as beta-oxidation and lipid synthesis. The labeled carbon atoms allow for precise tracking of the compound’s metabolic fate, providing insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Palmitoleic Acid: (9Z)-hexadec-9-enoic acid, an omega-7 monounsaturated fatty acid with a cis double bond at the 9th carbon position.

    Oleic Acid: (9Z)-octadec-9-enoic acid, an omega-9 monounsaturated fatty acid with a cis double bond at the 9th carbon position.

    Stearic Acid: Octadecanoic acid, a saturated fatty acid with no double bonds.

Uniqueness

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Unlike its similar compounds, the labeled version provides a powerful tool for tracing and understanding complex biochemical pathways.

Properties

IUPAC Name

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i9+1,10+1,14+1,15+1,16+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-JUEUFVFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745982
Record name (9E)-(1,2,3,7,8-~13~C_5_)Hexadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255644-44-0
Record name (9E)-(1,2,3,7,8-~13~C_5_)Hexadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255644-44-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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